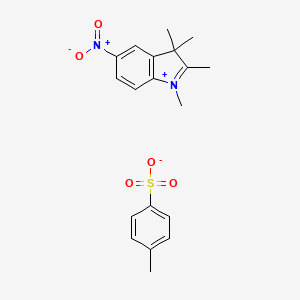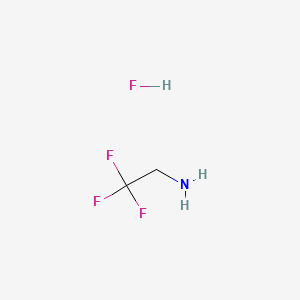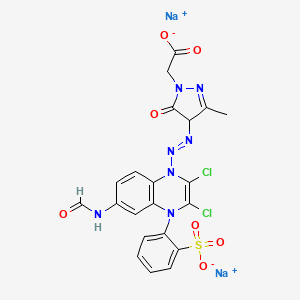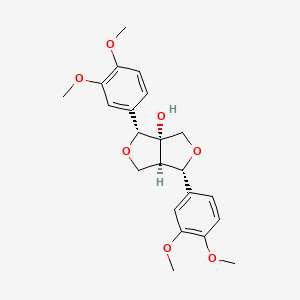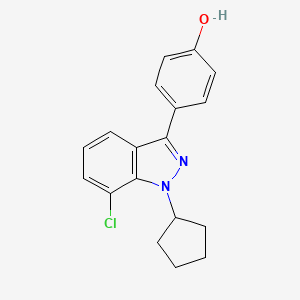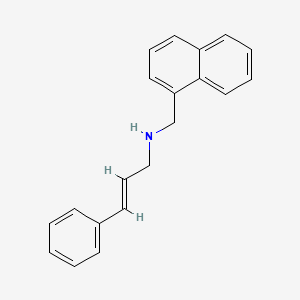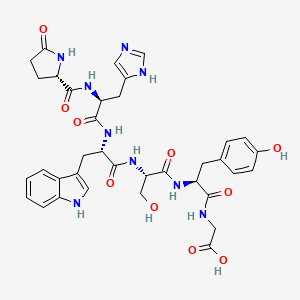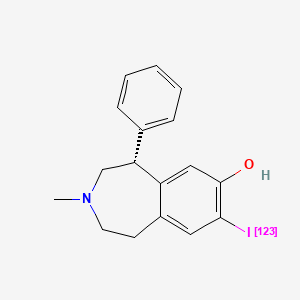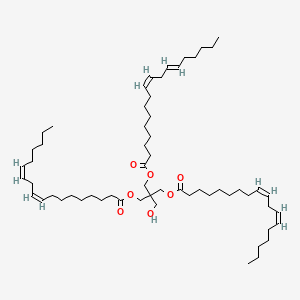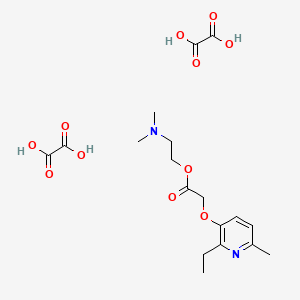
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with 2-ethyl-6-methylpyridin-3-yl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the pyridinyl group.
2-(dimethylamino)ethanol: Lacks the ester and pyridinyl groups, making it less complex.
2-(diethylamino)ethanol: Similar but with ethyl groups instead of methyl groups on the amine.
Uniqueness
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyridinyl group, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
132401-76-4 |
|---|---|
Formule moléculaire |
C18H26N2O11 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid |
InChI |
InChI=1S/C14H22N2O3.2C2H2O4/c1-5-12-13(7-6-11(2)15-12)19-10-14(17)18-9-8-16(3)4;2*3-1(4)2(5)6/h6-7H,5,8-10H2,1-4H3;2*(H,3,4)(H,5,6) |
Clé InChI |
ZQAHDNFQQHHUAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=N1)C)OCC(=O)OCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



